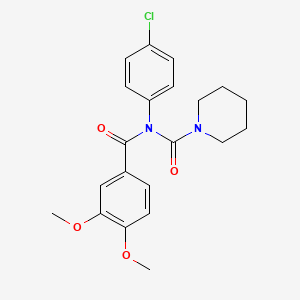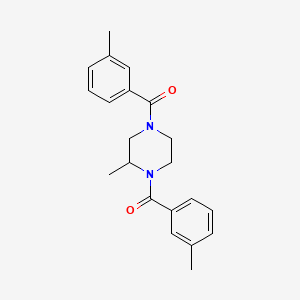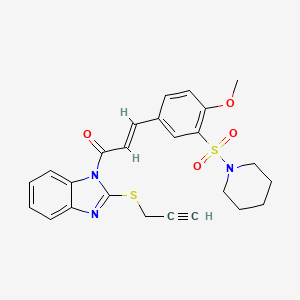
N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cannabinoid ligands involves creating analogues with modifications to improve their affinity and selectivity for cannabinoid receptors. Paper describes the synthesis of new analogues of previously reported CB2 ligands, which have shown high affinity for the CB2 receptor. The synthesis process is likely to involve multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with various substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of cannabinoid ligands is critical in determining their receptor affinity and selectivity. In paper , the structural features necessary for CB1 receptor affinity are investigated. The substituents at specific positions on the ligand's scaffold, such as the pyrazole ring, are found to influence the intrinsic activity at the CB1 receptor. This suggests that the molecular structure of "N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide" would also be crucial in its interaction with cannabinoid receptors, with the chlorophenyl and dimethoxybenzoyl groups likely playing a significant role in its binding profile.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cannabinoid ligands are complex and require precise control over reaction conditions to obtain the desired products with high purity. The papers do not provide detailed reaction mechanisms, but it can be inferred that common organic synthesis techniques such as amide bond formation, aromatic substitution, and ring-closing reactions are utilized. These reactions are essential for constructing the core structure of the ligands and attaching the necessary functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cannabinoid ligands, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. While the papers do not explicitly discuss these properties, they are implicitly critical in the evaluation of the ligands' potential as therapeutic agents. The presence of chlorophenyl and dimethoxybenzoyl groups in the compound of interest would affect its overall hydrophobicity, which in turn could influence its ability to cross biological membranes and reach its target receptors.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacological Potential
CB1 Cannabinoid Receptor Antagonism : A study focused on a structurally similar compound, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1)," a potent and selective antagonist for the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, the research developed unified pharmacophore models and suggested that specific conformations and electrostatic characteristics of the compound contribute to its ability to bind to the CB1 receptor, potentially conferring antagonist activity Shim et al., 2002.
Structure-Activity Relationships : Another study on pyrazole derivatives, including compounds similar to SR141716A, explored the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research identified key structural elements necessary for high affinity and specificity towards the CB1 receptor, aiding in the design of more effective cannabinoid receptor antagonists Lan et al., 1999.
Synthesis and Characterization
- Synthesis of NESS 0327 : The compound "N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo [6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide]" (NESS 0327) was synthesized and evaluated for its binding affinity toward cannabinoid CB1 and CB2 receptors. NESS 0327 exhibited strong selectivity for the CB1 receptor, showing potential as a novel cannabinoid antagonist with significant implications for understanding the receptor's pharmacology Ruiu et al., 2003.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka . This suggests that N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide may interact with its targets in a similar manner.
Biochemical Pathways
Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which could suggest potential downstream effects on cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Related compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Related compounds have been reported to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-11-6-15(14-19(18)28-2)20(25)24(17-9-7-16(22)8-10-17)21(26)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRHVCXIONGXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)


![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)




![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)
